cis-Cyclopentane-1,3-diamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,3S)-cyclopentane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c6-4-1-2-5(7)3-4/h4-5H,1-3,6-7H2/t4-,5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWRZCZEOLZBQF-SYDPRGILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60668463 | |
| Record name | (1R,3S)-Cyclopentane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60668463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63486-45-3 | |
| Record name | (1R,3S)-Cyclopentane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60668463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Cis Cyclopentane 1,3 Diamine and Its Derivatives
Functionalization and Derivatization Strategies
Regioselective N-Substitution Methods
Achieving selective mono-N-substitution of a symmetric diamine like cis-cyclopentane-1,3-diamine presents a significant synthetic challenge due to the comparable reactivity of the two amino groups. Direct alkylation or acylation often leads to a mixture of mono- and di-substituted products, necessitating tedious purification steps. Consequently, several strategies have been developed to achieve regioselective N-substitution with high yields of the desired mono-functionalized product.
One effective approach involves the use of a temporary protecting group to differentiate the two amine functionalities. For instance, one of the amino groups can be selectively protected, allowing the other to be modified. Subsequent deprotection then yields the mono-substituted diamine. Another strategy relies on statistical control by using a large excess of the diamine relative to the electrophile, which favors mono-substitution. However, this approach is often inefficient in terms of atom economy.
More advanced methods for selective mono-N-alkylation include metal-free, mild, and chemo- and enantioselective N-alkylation of amines using alcohols. This can be achieved through an oxidation/imine-iminium formation/reductive amination cascade, which has demonstrated high selectivity for monoalkylation across a variety of amine substrates organic-chemistry.org. While not specifically demonstrated on this compound, this methodology offers a promising route to its mono-N-alkylated derivatives.
For selective mono-acylation, the use of organoboron reagents has been shown to be effective for diols and could be conceptually extended to diamines researchgate.net. A notable example for diamines involves pretreatment with 9-borabicyclo[3.3.1]nonane (9-BBN), which is believed to selectively deactivate one of the nitrogen atoms, thereby favoring mono-acylation upon the addition of an acylating agent researchgate.net.
Table 1: Regioselective N-Substitution Methodologies
| Method | Reagents/Catalysts | Description | Potential Application to this compound |
|---|---|---|---|
| Protective Group Strategy | Boc-anhydride, Fmoc-Cl | Protection of one amine group, followed by substitution on the other, and subsequent deprotection. | High selectivity for mono-substituted products. |
| Statistical Control | Large excess of diamine | Reaction with a sub-stoichiometric amount of electrophile. | Simple but can be wasteful of the diamine. |
| Metal-Free N-Alkylation | TEMPO-BAIB-HEH-Brønsted acid | Cascade reaction with alcohols for selective mono-alkylation organic-chemistry.org. | A mild and selective method for preparing mono-N-alkyl derivatives. |
| Selective Mono-acylation | 9-BBN, Acyl chloride | Pre-treatment with 9-BBN to deactivate one amine group prior to acylation researchgate.net. | Potential for high yields of mono-acylated products. |
Synthesis of Diverse Aryl-Substituted and Other Functionalized Derivatives
The synthesis of N-aryl derivatives of this compound is of significant interest for applications in medicinal chemistry and materials science. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orglibretexts.org This palladium-catalyzed cross-coupling reaction allows for the facile synthesis of aryl amines from aryl halides or triflates and an amine. wikipedia.orgacsgcipr.org The scope of the Buchwald-Hartwig amination is extensive, with several generations of catalyst systems developed to accommodate a wide range of substrates and reaction conditions. wikipedia.orgrug.nl This methodology is highly applicable to the synthesis of mono- or di-N-aryl derivatives of this compound by carefully controlling the stoichiometry of the reactants.
Beyond N-arylation, a variety of other functional groups can be introduced to the nitrogen atoms of this compound. The reaction of the diamine with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. researchgate.netnih.govorganic-chemistry.orgter-arkhiv.ru These reactions are typically high-yielding and proceed under mild conditions.
Furthermore, the diamine can serve as a scaffold for the synthesis of more complex molecules. For instance, it can be reacted with lactones to form novel bifunctional diol monomers with internal amide groups rsc.org. Another approach involves the reaction with aldehydes, such as 5-(hydroxymethyl)furfural, to produce monomers containing imine functionalities rsc.org. These examples highlight the utility of this compound as a versatile building block for the creation of diverse functionalized derivatives.
Table 2: Synthesis of Functionalized this compound Derivatives
| Derivative Type | Synthetic Method | Key Reagents | Description |
|---|---|---|---|
| N-Aryl | Buchwald-Hartwig Amination | Aryl halide/triflate, Palladium catalyst, Ligand, Base | Palladium-catalyzed cross-coupling to form C-N bonds wikipedia.orgorganic-chemistry.orgacsgcipr.org. |
| Urea | Reaction with Isocyanate | R-N=C=O | Nucleophilic addition of the amine to the isocyanate. |
| Thiourea | Reaction with Isothiocyanate | R-N=C=S | Nucleophilic addition of the amine to the isothiocyanate organic-chemistry.org. |
| Amide-containing Monomers | Ring-opening of Lactones | γ-valerolactone | Reaction of the diamine with lactones to form amide linkages rsc.org. |
| Imine-containing Monomers | Condensation with Aldehydes | 5-(hydroxymethyl)furfural | Formation of imine bonds through reaction with aldehydes rsc.org. |
Stereochemical Control and Enantiomeric Resolution in Cis Cyclopentane 1,3 Diamine Chemistry
Strategies for Diastereoselective Control in Synthesis
Achieving a high diastereomeric ratio in favor of the cis isomer is a primary challenge in the synthesis of cyclopentane-1,3-diamine. Various synthetic approaches have been explored to address this, ranging from sophisticated catalytic systems to the careful manipulation of reaction conditions.
Recent advancements in photoredox catalysis have opened new avenues for stereoselective synthesis. In a relevant study, a highly diastereoselective organophotoredox-catalyzed [3 + 2] cycloaddition of N-aryl cyclopropylamines with N-vinylphthalimides was developed to produce cis-cyclopentane-1,2-diamine (B3003292) derivatives. rsc.org This method utilizes a dual catalyst system, employing Eosin Y as a photocatalyst and a BINOL-derived phosphoric acid as a hydrogen-bonding catalyst, with triethylamine (B128534) (Et3N) as an additive. rsc.org While this specific example leads to 1,2-diamines, the underlying principles of using photoredox catalysis in conjunction with chiral catalysts to control stereochemistry in cycloaddition reactions are highly pertinent to the synthesis of substituted cyclopentane (B165970) systems and could be adapted for 1,3-diamine synthesis. The reaction proceeds under mild conditions and demonstrates high diastereoselectivity, providing an efficient route to cis-diamine structures. rsc.org
The diastereomeric outcome of reactions yielding cyclic compounds is often highly sensitive to the conditions employed. In the synthesis of related cyclic diols, which are precursors to diamines, the choice of catalyst, solvent, temperature, and pressure can significantly influence the cis/trans ratio. For instance, the hydrogenation of cyclopentane-1,3-dione to cyclopentane-1,3-diol over a commercial Ru/C catalyst kinetically favors the formation of the cis-diastereoisomer. nih.govacs.org However, at elevated temperatures, epimerization can occur, leading to an increase in the proportion of the thermodynamically more stable trans product. nih.govacs.org This highlights a common theme in stereoselective synthesis: the interplay between kinetic and thermodynamic control.
Similarly, in the synthesis of fluorinated 1,3-diaminocyclopentanes, diastereoselectivity can be achieved from a single bicyclic hydrazine (B178648) precursor, indicating that the rigid bicyclic structure can effectively direct the stereochemical outcome of subsequent transformations. researchgate.net The choice of reagents and the reaction sequence are crucial in maintaining the desired cis configuration throughout the synthetic pathway.
Table 1: Influence of Reaction Conditions on Diastereomeric Ratios in Related Cyclopentane Syntheses
| Precursor | Reaction | Catalyst/Reagent | Temperature | Key Finding | Reference |
|---|---|---|---|---|---|
| Cyclopentane-1,3-dione | Hydrogenation | Ru/C | Lower Temperatures | Kinetically favors cis-diol formation | nih.govacs.org |
| Cyclopentane-1,3-dione | Hydrogenation | Ru/C | Elevated Temperatures | Increased formation of trans-diol due to epimerization | nih.govacs.org |
Enantioselective Synthesis and Kinetic Resolution Techniques
Once the desired cis-diastereomer is obtained, the separation of its racemic mixture into individual enantiomers is the next critical step for many applications, particularly in catalysis and medicinal chemistry.
Enzymatic methods offer a highly selective and environmentally benign approach to resolving racemic mixtures. Lipases are particularly effective for this purpose. A notable example is the use of Lipase B from Candida antarctica (CALB) for the enantioselective acetylation of (±)-cis-N-(alkoxycarbonyl)cyclopentane-1,2-diamines. acs.org This process can proceed via a simple kinetic resolution or a more efficient dynamic kinetic resolution (DKR). acs.org In a kinetic resolution, the enzyme selectively acylates one enantiomer at a faster rate, allowing for the separation of the acylated product from the unreacted enantiomer. wikipedia.org DKR is advantageous as it involves the in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired acylated enantiomer. acs.orgchemeurope.com In the case of the cis-cyclopentane-1,2-diamine derivatives, the racemization for the DKR was found to occur through an intramolecular migration of the alkoxycarbonyl group. acs.org
Table 2: Enzymatic Resolution of (±)-cis-N-(Alkoxycarbonyl)cyclopentane-1,2-diamine Derivatives
| Substrate Protecting Group | Resolution Type | Enzyme | Acylating Agent | Outcome | Reference |
|---|---|---|---|---|---|
| Boc | Kinetic Resolution | Lipase B from Candida antarctica | Not specified | Separation of enantiomers | acs.org |
| Cbz | Dynamic Kinetic Resolution | Lipase B from Candida antarctica | Not specified | High yield of a single enantiomer | acs.org |
| Alloc | Dynamic Kinetic Resolution | Lipase B from Candida antarctica | Not specified | High yield of a single enantiomer | acs.org |
Classical resolution using chiral resolving agents remains a widely used and effective method. This technique involves the reaction of a racemic mixture with a single enantiomer of a chiral acid (or base) to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. While specific examples detailing the resolution of cis-cyclopentane-1,3-diamine with chiral acids are not prevalent in the provided search results, this is a standard and powerful technique for resolving amines. The separated diastereomeric salts can then be treated with a base to regenerate the individual enantiomers of the diamine. The choice of the chiral acid is crucial and is often determined empirically to find one that provides well-differentiated diastereomeric salts.
Impact of Stereochemistry on Molecular Recognition and Chirality Transfer
The well-defined cis stereochemistry of the diamine substituents on the cyclopentane ring creates a specific and predictable three-dimensional structure. This rigid arrangement is fundamental to its role in molecular recognition and chirality transfer. When incorporated into a ligand for a metal catalyst or as part of an organocatalyst, the cis-1,3-diamine scaffold can create a chiral pocket or environment around the active site.
This chiral environment is crucial for enantioselective catalysis, as it allows the catalyst to differentiate between the enantiotopic faces of a prochiral substrate or the two enantiomers of a racemic substrate. The spatial orientation of the amino groups and their substituents dictates how a substrate will bind, favoring one mode of approach over another and thereby leading to the preferential formation of one enantiomeric product. This process is known as chirality transfer, where the stereochemical information of the chiral diamine is effectively transferred to the product of the reaction. The rigidity of the cyclopentane ring in the cis conformation helps to minimize conformational ambiguity, leading to higher levels of stereocontrol in catalytic transformations.
Coordination Chemistry of Cis Cyclopentane 1,3 Diamine As a Chiral Ligand
Ligand Design Principles Incorporating the cis-Cyclopentane-1,3-diamine Motif
The design of effective chiral ligands is fundamental to achieving high stereocontrol in metal-catalyzed asymmetric reactions. The this compound motif offers a rigid and stereochemically defined scaffold that is advantageous for constructing such ligands. The C2 symmetry often present in ligands derived from chiral diamines is a key design feature that can simplify the analysis of catalytic cycles and often leads to higher enantioselectivity.
The primary amino groups of this compound serve as versatile handles for chemical modification, allowing for the synthesis of a diverse range of bidentate and tetradentate ligands. These modifications can be tailored to fine-tune the steric and electronic properties of the resulting ligand, thereby influencing the catalytic activity and selectivity of its metal complexes. For instance, the introduction of bulky substituents near the metal coordination site can create a chiral pocket that effectively discriminates between the two faces of a prochiral substrate.
The development of such ligands often follows a modular approach, where the diamine backbone can be combined with various coordinating groups to rapidly generate a library of ligands for screening in a particular catalytic reaction. This strategy facilitates the optimization of catalyst performance by systematically altering the ligand structure.
Formation of Metal Complexes with Transition Metals
The two nitrogen atoms of this compound readily coordinate to transition metal centers, acting as a bidentate ligand to form stable chelate rings. This chelation effect enhances the thermodynamic stability of the resulting metal complexes. The cis-disposition of the amino groups on the cyclopentane (B165970) ring dictates a specific coordination geometry, which is crucial for the subsequent transfer of chirality in catalytic processes.
Platinum(II) complexes featuring diamine ligands have been extensively studied, partly due to the success of cisplatin (B142131) and its analogues in cancer therapy. When this compound coordinates to a platinum(II) center, it typically forms a square planar complex. The geometry of the resulting complex is influenced by the bite angle of the diamine ligand and the nature of the other ligands in the coordination sphere.
In these complexes, the platinum(II) ion is coordinated to the two nitrogen atoms of the diamine and two other ligands, often halides or aqua ligands. X-ray crystallography studies of similar diamine-platinum(II) complexes reveal a square planar geometry around the central metal ion. The rigid cyclopentane backbone of the this compound ligand helps to maintain a well-defined and predictable coordination environment.
The following is an interactive data table based on typical structural features of cis-diamine platinum(II) complexes.
| Complex Feature | Typical Observation |
|---|---|
| Coordination Geometry | Square Planar |
| Metal Center | Platinum(II) |
| Ligand Type | Bidentate N,N'-donor |
| Chelate Ring Size | 6-membered |
Chiral iron(II) complexes have emerged as powerful and environmentally benign catalysts for a variety of organic transformations. The use of earth-abundant iron is a significant advantage over precious metal catalysts. When complexed with chiral tetradentate ligands derived from diamines, iron(II) can form effective chiral Lewis acid catalysts.
While specific studies focusing solely on this compound are not extensively detailed in the provided context, the principles can be extrapolated from similar chiral diamine scaffolds. For instance, iron(II) complexes supported by tetradentate N4 ligands have demonstrated remarkable catalytic activities. These complexes can exhibit "chiral-at-metal" cis-β configurations, which, in conjunction with the ligand-centered chirality, are crucial for high enantioselectivity. The stable configuration of these iron(II) complexes is believed to be a key factor in their catalytic efficacy.
Role of this compound Ligands in Asymmetric Catalysis
The primary application of metal complexes containing this compound and its derivatives is in asymmetric catalysis, where the goal is to produce one enantiomer of a chiral product in excess over the other. The chiral information embedded in the ligand is transferred to the substrate during the catalytic cycle, directing the stereochemical outcome of the reaction.
Metal complexes incorporating chiral diamine ligands have proven to be effective catalysts for a wide array of enantioselective transformations. These include hydrogenations, C-H functionalizations, and various carbon-carbon bond-forming reactions. For example, chiral iron(II) complexes have been successfully employed in the highly regio- and enantioselective alkylation of N-heteroaromatics. rsc.org
In these reactions, the chiral metal complex activates the substrate and provides a chiral environment for the bond-forming step. The precise spatial arrangement of the ligand around the metal center is critical for effective stereodifferentiation.
The utility of a catalytic system is often judged by its substrate scope and the level of stereoselectivity it can achieve. Catalysts derived from chiral diamines have demonstrated broad applicability and high efficiency. For instance, in the iron-catalyzed alkylation of N-heteroaromatics, a wide range of indoles, pyrroles, and anilines can be used as substrates. rsc.org
These reactions often proceed with high product yields and excellent enantioselectivity, frequently exceeding 99% enantiomeric excess (ee). rsc.org The high degree of stereocontrol is attributed to the well-defined chiral environment created by the ligand, which may be enhanced by secondary interactions, such as π-π stacking, between the catalyst and the substrate in the transition state. rsc.org
The following is an interactive data table summarizing the performance of a representative chiral iron(II)-diamine catalyzed reaction.
| Parameter | Observed Performance | Reference |
|---|---|---|
| Reaction Type | Alkylation of N-heteroaromatics | rsc.org |
| Substrate Scope | Broad (Indoles, Pyrroles, Anilines) | rsc.org |
| Product Yields | Up to 98% | rsc.org |
| Enantioselectivity (ee) | Up to >99% | rsc.org |
Advanced Applications of Cis Cyclopentane 1,3 Diamine and Its Derivatives
Medicinal Chemistry and Biological Activity Studies
The distinct spatial arrangement of the amino groups on the cyclopentane (B165970) ring makes cis-cyclopentane-1,3-diamine and its derivatives valuable pharmacophores in drug design. They serve as foundational structures for developing targeted therapeutic agents with specific biological activities.
Enzyme Inhibition Mechanisms and Modulation of Metabolic Pathways
Derivatives of this compound have been identified as potent inhibitors of key enzymes involved in critical metabolic and signaling pathways. A primary target is Diamine Oxidase (DAO) , an enzyme responsible for the degradation of extracellular histamine (B1213489). nih.govseebeyondshop.com DAO contains an active site specifically adapted for diamine substrates, and compounds built upon the this compound framework can act as competitive inhibitors, blocking the enzyme's activity and thereby modulating histamine levels in the body. seebeyondshop.com This inhibition can have therapeutic implications for conditions related to histamine intolerance. nih.gov
Another significant area of research involves the inhibition of Cyclin-Dependent Kinase 9 (CDK9) . smolecule.com CDK9 is a crucial enzyme in the regulation of gene transcription. nih.gov By phosphorylating RNA Polymerase II, it facilitates the elongation phase of transcription, a process often hijacked by cancer cells to promote the expression of anti-apoptotic proteins necessary for their survival. nih.gov Derivatives of this compound have been investigated as ATP-competitive inhibitors that occupy the kinase binding site of CDK9, preventing its function. smolecule.comnih.gov This disruption of transcriptional networks can lead to a reduction in the proliferation of cancer cells. smolecule.com
| Target Enzyme | Role of Enzyme | Implication of Inhibition |
| Diamine Oxidase (DAO) | Histamine metabolism | Modulation of histamine levels for treating histamine intolerance. nih.gov |
| Cyclin-Dependent Kinase 9 (CDK9) | Transcriptional regulation | Induction of apoptosis in cancer cells by blocking transcription of survival proteins. smolecule.comnih.gov |
Exploration as Lead Compounds and Pharmacological Agents
The this compound scaffold is actively used as a lead compound for the development of new pharmacological agents. Its rigid structure allows for precise orientation of functional groups, which is essential for specific interactions with biological targets. In the context of oncology, its derivatives are being explored as potential therapeutics that target key proteins involved in cell proliferation. smolecule.com The development of selective CDK9 inhibitors, for instance, is a promising strategy in cancer therapy. mdpi.com By modifying the core diamine structure, researchers can optimize potency, selectivity, and pharmacokinetic properties to create effective drug candidates.
Interactions with Biological Macromolecules, Including DNA
The diamine motif is a well-established structural feature for molecules that interact with nucleic acids. While direct studies on this compound may be limited, numerous diamine and polyamine derivatives have been shown to bind to the minor groove of DNA. nih.gov Heterocyclic diamidines, for example, are known to target the minor groove, with the distance and geometry between the amine groups influencing binding affinity and sequence specificity. nih.govnih.gov The this compound framework provides a constrained conformation that can be functionalized to create derivatives capable of specific DNA interactions, potentially interfering with transcription factor binding or replication processes. This mechanism is particularly relevant for developing novel anticancer agents. nih.gov
Therapeutic Potential in Disease Models (e.g., Cancer, Senescence-Associated Conditions)
The therapeutic potential of this compound derivatives has been demonstrated in various disease models.
Cancer: As previously noted, the inhibition of CDK9 by derivatives of this compound is a key strategy for cancer treatment. smolecule.com By disrupting the transcriptional machinery that cancer cells rely on for survival, these compounds can induce apoptosis. Research has shown a direct correlation between the CDK9 inhibitory effect and the antiproliferative activity of such compounds in cancer cell lines, including breast, pancreatic, and prostate cancers. mdpi.comresearchgate.net
Senescence-Associated Conditions: There is emerging evidence that derivatives of this compound, specifically cis-imidazoline compounds derived from it, may have applications in treating conditions associated with cellular senescence. google.com A patent application describes the use of such compounds for killing senescent cells, which are known to contribute to a range of age-related diseases. google.com This suggests a potential role for these agents as senolytics, which are designed to selectively clear senescent cells from the body.
Polymer Science and Advanced Material Applications
The bifunctional nature of this compound makes it a valuable monomer for the synthesis of advanced polymers. Its incorporation into polymer chains can impart unique properties due to the rigid and defined stereochemistry of the cyclopentane ring.
Integration into Polymer Backbones for Enhanced Mechanical and Thermal Properties
This compound serves as a building block for high-performance polymers such as polyurethanes and polyimides. smolecule.com When used as a chain extender or as part of a monomer in polyurethane synthesis, the rigid cycloaliphatic structure of the diamine introduces stiffness into the polymer backbone. This structural rigidity can significantly enhance the material's thermal and mechanical properties.
For instance, in polyurethanes, the integration of rigid cyclic monomers like this compound can lead to:
Increased Thermal Stability: The constrained nature of the cyclopentane ring restricts segmental motion, leading to a higher glass transition temperature (Tg) and improved stability at elevated temperatures. nih.gov
Enhanced Mechanical Strength: The stiffness imparted by the cyclic diamine can increase the tensile strength and hardness of the resulting polyurethane, making it suitable for applications requiring durability and structural integrity. ias.ac.in
Research has demonstrated that reacting this compound with bio-based lactones can produce novel bifunctional diol monomers. These monomers, containing internal amide linkages, can then be used in polycondensation reactions to create polyurethanes with tailored properties influenced by the stereochemistry of the cyclopentane ring. smolecule.com
| Polymer Type | Role of this compound | Resulting Property Enhancement |
| Polyurethane | Monomer / Chain Extender | Increased thermal stability, tensile strength, and hardness. nih.govias.ac.in |
| Polyimide | Monomer | Serves as a building block for high-performance materials. smolecule.com |
Development of Novel Bifunctional Monomers for Poly-condensation
The bifunctional nature of this compound, possessing two reactive amine groups, makes it a valuable building block for the synthesis of novel monomers intended for polycondensation reactions. A significant area of research has been its incorporation into bio-based polymer synthesis, aligning with the principles of green chemistry.
One notable approach involves the reaction of diastereomerically pure cis- and trans-isomers of cyclopentane-1,3-diamine (CPDA) with bio-based lactones. This reaction yields novel bifunctional diol monomers that contain internal amide linkages. For instance, the reaction with γ-valerolactone (GVL), a biomass-derived solvent and platform chemical, produces a diol monomer that can be subsequently used in the synthesis of polyurethanes. This strategy effectively converts the diamine into a diol, expanding its utility in polymer chemistry.
The general scheme for this monomer synthesis involves the ring-opening of the lactone by the amine groups of this compound. This process creates a new molecule with two terminal hydroxyl (-OH) groups, making it suitable for polymerization with, for example, diisocyanates to form polyurethanes.
Another innovative route to novel bifunctional monomers is the reaction of CPDA with 5-(hydroxymethyl)furfural (HMF), another key bio-based platform chemical. This reaction results in the formation of bifunctional diol monomers with internal imine groups. These monomers represent a new class of building blocks for polycondensation, offering the potential to create polymers with unique properties derived from the furan (B31954) and cyclopentane rings.
The successful synthesis of these monomers from this compound and renewable feedstocks highlights a sustainable pathway to advanced polymers. The monomer derived from the reaction with γ-valerolactone has been successfully applied in the synthesis of polyurethanes, demonstrating the practical viability of this approach.
| Reactant 1 | Reactant 2 | Resulting Monomer Type | Potential Polymer Application |
| This compound | Bio-based lactones (e.g., γ-valerolactone) | Bifunctional diol with internal amide groups | Polyurethanes |
| This compound | 5-(Hydroxymethyl)furfural (HMF) | Bifunctional diol with internal imine groups | Polyesters, Polyurethanes |
Influence of cis-trans Isomerism on Resulting Polymer Characteristics
The stereochemistry of the cyclopentane ring in 1,3-diamine monomers plays a crucial role in determining the macroscopic properties of the resulting polymers. While direct comparative studies on polymers synthesized from pure cis- and trans-cyclopentane-1,3-diamine (B1506594) are not extensively documented in publicly available literature, the principles of stereochemistry in polymer science allow for well-founded postulations based on analogous cycloaliphatic monomers.
Generally, the incorporation of cyclic monomers into a polymer backbone restricts chain mobility compared to linear aliphatic monomers. The specific spatial arrangement of the functional groups—either cis (on the same side of the ring) or trans (on opposite sides)—further dictates how the polymer chains can pack and interact with one another.
Crystallinity and Thermal Properties:
It is a well-established trend in polymers derived from cyclic monomers that the trans-isomer leads to polymers with higher crystallinity, melting temperature (Tm), and glass transition temperature (Tg). This is because the trans configuration results in a more linear and regular polymer chain structure, which facilitates more efficient chain packing and the formation of crystalline domains. In contrast, the kinked structure of the cis-isomer disrupts this regularity, leading to a more amorphous polymer with lower Tm and Tg. For example, in copolyamides containing 1,4-diaminocyclohexane, the trans-isomer is more readily incorporated into the crystalline phase, resulting in a higher melting temperature compared to polymers with a higher cis-isomer content.
Mechanical Properties:
The differences in crystallinity and chain packing also translate to variations in mechanical properties. Polymers with a higher trans-isomer content are generally expected to exhibit higher tensile strength and modulus due to the increased crystallinity and intermolecular forces. Conversely, the amorphous nature of polymers rich in the cis-isomer may lead to greater flexibility and potentially higher elongation at break.
Solubility:
The less efficient packing of polymer chains derived from cis-isomers often results in improved solubility in organic solvents. The disruption of crystallinity allows solvent molecules to penetrate and solvate the polymer chains more easily.
| Isomer | Expected Polymer Chain Structure | Expected Crystallinity | Expected Thermal Properties (Tm, Tg) | Expected Mechanical Properties |
| cis | Kinked, less regular | Lower (more amorphous) | Lower | More flexible, potentially higher elongation at break |
| trans | More linear, regular | Higher | Higher | Higher tensile strength and modulus |
These structure-property relationships are fundamental in polymer design, allowing for the tuning of material characteristics by controlling the stereochemistry of the monomers.
Other Emerging Applications in Chemical Research
Beyond its role in polymer science, this compound and its derivatives are recognized as valuable scaffolds in other areas of chemical research, particularly in medicinal chemistry and asymmetric synthesis. The rigid, three-dimensional structure of the cyclopentane ring provides a well-defined orientation for appended functional groups, making it an attractive building block for creating molecules with specific biological or catalytic activities.
Medicinal Chemistry:
The cis-1,3-diamine motif is a key structural element in the design of various biologically active compounds. Its constrained conformation allows it to present substituents in precise spatial arrangements, which is crucial for effective binding to biological targets such as enzymes.
Kinase Inhibitors: Derivatives of this compound have been investigated as potent inhibitors of various kinases, which are enzymes that play a critical role in cell signaling and are often dysregulated in diseases like cancer. The diamine scaffold serves as a core structure from which substituents can be elaborated to achieve high affinity and selectivity for the target kinase. For example, compounds incorporating this motif have been explored as inhibitors of Janus kinases (JAKs), which are involved in inflammatory and immune responses.
Asymmetric Synthesis:
Chiral diamines are fundamental components of many successful catalysts and auxiliaries in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule. Chiral derivatives of this compound can be employed in a similar fashion.
Chiral Ligands: The diamine can be used to synthesize chiral ligands that coordinate to metal centers. The resulting metal complexes can then act as catalysts for a variety of asymmetric transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions. The stereochemistry of the diamine ligand directs the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the product.
Organocatalysts: The amine functionalities themselves can act as catalytic sites. Chiral diamine derivatives can function as organocatalysts, avoiding the use of metals. These catalysts are often employed in reactions like Michael additions and aldol (B89426) reactions to create chiral products.
The continued exploration of this compound and its derivatives in these areas is expected to yield new therapeutic agents and more efficient synthetic methodologies.
Advanced Characterization and Computational Studies of Cis Cyclopentane 1,3 Diamine
Spectroscopic Methodologies for Structural Elucidation and Stereochemical Assignment
Spectroscopic techniques are indispensable for confirming the molecular structure, connectivity, and stereochemistry of cis-cyclopentane-1,3-diamine. High-resolution NMR, X-ray diffraction, and chiroptical spectroscopy each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of organic molecules. For this compound, a complete assignment of proton (¹H) and carbon (¹³C) signals, supported by two-dimensional (2D) NMR experiments like COSY and NOESY, is essential for unambiguous structural confirmation.
Due to the Cs symmetry of the meso compound this compound, the molecule possesses a plane of symmetry. This results in chemical equivalency for certain protons and carbons, simplifying the spectra. The protons on C1 and C3 are equivalent, as are the protons on C4 and C5. The C2 methylene (B1212753) protons are also equivalent to each other.
¹H and ¹³C NMR Spectroscopy
Similarly, in the ¹³C NMR spectrum, the carbons bonded to the nitrogen atoms (C1 and C3) would be shifted downfield compared to the other methylene carbons (C2, C4, and C5) in the ring. The chemical shifts for the analogous cis-1,3-dimethylcyclopentane (B1584825) provide a reference for the carbon framework docbrown.info.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1/C3 | ~3.0 - 3.5 | ~50 - 60 |
| C2 | ~1.5 - 2.0 | ~30 - 40 |
| C4/C5 | ~1.4 - 1.9 | ~20 - 30 |
COSY and NOESY Spectroscopy
Two-dimensional NMR techniques are crucial for confirming the cis stereochemistry.
COSY (Correlation Spectroscopy) reveals through-bond scalar couplings between protons. In this compound, cross-peaks would be observed between the methine protons (H1/H3) and the adjacent methylene protons (H2 and H4/H5), establishing the connectivity within the cyclopentane (B165970) ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proximity of protons. For the cis isomer, a key NOESY correlation would be expected between the axial protons at C1 and C3. This is because in the most stable conformations, these protons are on the same face of the ring and in close spatial proximity. The observation of this cross-peak would be strong evidence for the cis relative stereochemistry.
Single-crystal X-ray diffraction provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including absolute configuration and detailed conformational information. While a crystal structure for this compound itself is not publicly available, data from the closely related molecule, cis-cyclopentane-1,3-dicarboxylic acid, offers significant insights into the expected solid-state conformation stenutz.eu.
In the solid state, substituted cyclopentane rings typically adopt one of two puckered conformations to relieve torsional strain: the envelope (Cs symmetry) or the twist (C2 symmetry) conformation youtube.com. For a cis-1,3-disubstituted cyclopentane, the substituents can be in either a pseudo-diaxial or a pseudo-diequatorial orientation.
The crystallographic data for cis-cyclopentane-1,3-dicarboxylic acid reveals that the cyclopentane ring adopts a puckered conformation where the two carboxylic acid groups are oriented in a cis-diequatorial fashion to minimize steric interactions. It is highly probable that this compound would adopt a similar conformation in the solid state, with the amino groups in diequatorial positions.
Interactive Table: Expected Crystallographic Parameters for this compound (based on cis-cyclopentane-1,3-dicarboxylic acid)
| Parameter | Expected Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Conformation | Envelope or Twist |
| Substituent Orientation | Diequatorial |
| C1-N Bond Length | ~1.47 Å |
| C-C Bond Lengths (ring) | ~1.53 - 1.55 Å |
| C-N-C Bond Angle | ~110 - 112° |
This compound is a meso compound and therefore achiral and optically inactive. However, if the two amino groups are differently substituted, or if the cyclopentane ring contains other chiral centers, the resulting molecule can be chiral. For chiral derivatives, chiroptical techniques such as Circular Dichroism (CD) spectroscopy are essential for determining enantiomeric purity.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. An enantiomerically pure sample will exhibit a characteristic CD spectrum with positive or negative bands (Cotton effects) at specific wavelengths, corresponding to the electronic transitions of the molecule's chromophores. A racemic mixture, containing equal amounts of both enantiomers, will have a net zero CD signal.
The enantiomeric excess (% ee) of a sample can be determined by comparing the intensity of its CD signal to that of a known enantiomerically pure standard. This technique is particularly valuable in asymmetric synthesis, where the goal is to produce one enantiomer in excess of the other. For chiral diamine derivatives, the CD spectrum can be a sensitive probe of the stereochemical environment around the amino groups.
Computational Chemistry and Molecular Modeling
Computational methods provide a powerful complement to experimental techniques, offering detailed insights into the conformational landscape and reactivity of molecules.
The cyclopentane ring is not planar and exists in a dynamic equilibrium of puckered conformations, primarily the envelope and twist forms. The energy barrier for interconversion between these conformers is low, leading to a phenomenon known as pseudorotation nih.gov. For this compound, the orientation of the two amino groups (diaxial vs. diequatorial) significantly impacts the stability of the conformers.
Computational studies, typically using Density Functional Theory (DFT), can be employed to calculate the geometries and relative energies of the different possible conformers. Studies on the analogous cis-1,3-cyclopentanedicarboxylic acid have shown that the diequatorial conformer is significantly more stable than the diaxial conformer due to the avoidance of steric strain from 1,3-diaxial interactions researchgate.net. A similar trend is expected for this compound.
The two primary puckered conformations for the diequatorial isomer would be the envelope, where one carbon is out of the plane of the other four, and the twist, where two adjacent carbons are displaced in opposite directions from the plane of the other three. DFT calculations can predict the subtle energy differences between these conformers.
Interactive Table: Calculated Relative Energies of this compound Conformers (Illustrative)
| Conformer | Substituent Orientation | Relative Energy (kcal/mol) |
| 1 | Diequatorial (Envelope) | 0.0 |
| 2 | Diequatorial (Twist) | ~0.2 - 0.5 |
| 3 | Diaxial (Envelope) | > 5.0 |
| 4 | Diaxial (Twist) | > 5.0 |
Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For reactions involving this compound, such as nucleophilic substitution or acylation at the amino groups, computational modeling can provide a detailed picture of the reaction pathway.
For example, in a reaction where one of the amino groups acts as a nucleophile, DFT calculations can be used to model the approach of the electrophile and the formation of the new bond. The geometry of the transition state, the highest energy point along the reaction coordinate, can be located and its structure analyzed. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility.
In reactions catalyzed by diamines, such as certain aldol (B89426) reactions, computational studies have shown that the catalyst and substrates can form cyclic transition states involving hydrogen bonding acs.org. Similar analyses could be applied to reactions involving this compound to understand its role as a catalyst or ligand and to predict the stereochemical outcome of such reactions.
Ligand-Metal Interaction Modeling and Catalytic Cycle Simulations
Computational modeling of ligand-metal interactions is fundamental to rational catalyst design. These models provide a quantum mechanical lens through which the electronic structure, geometry, and stability of coordination complexes can be scrutinized. For a diamine ligand like this compound, modeling would typically focus on how the nitrogen lone pairs interact with the d-orbitals of a transition metal, the conformational flexibility of the cyclopentane ring upon coordination, and the resulting stereochemistry of the complex.
Methodologies and Expected Insights:
Density Functional Theory (DFT): This is the most prevalent quantum chemical method for studying transition metal complexes. DFT calculations can accurately predict key parameters such as bond lengths, bond angles, and vibrational frequencies. For a hypothetical complex of this compound with a metal like platinum or manganese, DFT would be used to optimize the geometry of the complex and to calculate the binding energy between the ligand and the metal. This binding energy is a critical indicator of the stability of the complex.
Analysis of Electronic Properties: Computational methods can elucidate the electronic properties of the ligand-metal bond. By analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, researchers can predict the reactivity of the complex. For instance, a study on a platinum complex with a cyclohexane-1,2-diamine-oxalate ligand used DFT to analyze these frontier orbitals, concluding that the complex is soft and can readily interact with biological macromolecules.
Transition State Searching: The simulation of a catalytic cycle involves mapping out the entire reaction pathway, which includes reactants, intermediates, transition states, and products. Identifying the transition state structures is paramount, as their energies determine the activation barrier and, consequently, the rate of the reaction. For a potential catalytic application of a this compound metal complex, such as in asymmetric hydrogenation, DFT would be employed to locate the transition state for the key substrate-binding and product-releasing steps.
Illustrative Findings from Analogous Systems:
To exemplify the type of data generated from such computational studies, we can look at research on manganese complexes with chiral 1,2-diaminocyclohexane-derived ligands used in the asymmetric hydrogenation of ketones. DFT calculations in this system revealed that the origin of stereoselectivity was primarily due to the steric repulsion between the substrate and the ligand in the favored transition state. nih.govrsc.org This kind of insight is invaluable for optimizing ligand structure to improve the enantioselectivity of a reaction.
Similarly, a computational study on gold(III) complexes containing both 1,2-diaminocyclohexane and 1,3-diaminopropane (B46017) ligands utilized DFT to assess the relative stabilities of different stereoisomers. nih.gov The calculations demonstrated that trans-conformations were slightly more stable than cis-conformations, providing fundamental knowledge about the thermodynamic preferences of the system. nih.gov
The following interactive table summarizes the type of data that would be sought in a computational investigation of a catalytic cycle involving a hypothetical metal complex of this compound, based on findings for analogous systems.
| Computational Parameter | Typical Method | Information Gained | Representative Value (from analogue systems) |
| Binding Energy | DFT | Stability of the ligand-metal complex | -10 to -30 kcal/mol |
| Key Bond Lengths | DFT | Geometry and nature of the coordination bond | Metal-Nitrogen: ~2.0 - 2.2 Å |
| Activation Energy (Ea) | DFT (Transition State Search) | The kinetic barrier of a reaction step | 15 - 25 kcal/mol |
| Reaction Energy (ΔEr) | DFT | The thermodynamic favorability of a reaction step | -5 to -15 kcal/mol (for an exergonic step) |
| HOMO-LUMO Gap | DFT | Electronic stability and reactivity of the complex | 4 - 6 eV |
Note: The values in this table are representative and are drawn from studies on analogous diaminocyclohexane metal complexes. They serve to illustrate the nature of the data obtained from computational modeling.
Future Directions and Research Opportunities
Development of Novel and Sustainable Synthetic Routes to cis-Cyclopentane-1,3-diamine
The development of environmentally friendly and efficient methods for synthesizing this compound is a primary area of future research. A significant advancement in this area is the establishment of a novel "green" route that utilizes hemicellulosic feedstock. rsc.orgrsc.orgmaastrichtuniversity.nl This bio-based synthesis represents a departure from traditional petrochemical routes and offers a more sustainable alternative.
The multi-step process begins with the Piancatelli rearrangement of furfuryl alcohol to produce 4-hydroxycyclopent-2-enone. rsc.orgrsc.orgmaastrichtuniversity.nl This is followed by an isomerization step to yield cyclopentane-1,3-dione, which is then converted to cyclopentane-1,3-dioxime. rsc.orgrsc.orgmaastrichtuniversity.nl The final step involves a mild oxime hydrogenation to afford the desired this compound. rsc.orgrsc.orgmaastrichtuniversity.nl
Table 1: Bio-based Synthesis of this compound
| Step | Starting Material | Key Transformation | Product |
|---|---|---|---|
| 1 | Furfuryl alcohol | Piancatelli rearrangement | 4-hydroxycyclopent-2-enone |
| 2 | 4-hydroxycyclopent-2-enone | Isomerization | cyclopentane-1,3-dione |
| 3 | cyclopentane-1,3-dione | Oximation | cyclopentane-1,3-dioxime |
Future research will likely focus on optimizing each step of this bio-based route to improve yields and reduce costs, making it a more commercially viable process. Additionally, the exploration of other renewable feedstocks and novel catalytic systems could lead to even more sustainable and efficient synthetic pathways.
Expansion of Chiral Catalyst Platforms Based on this compound
The inherent chirality and C2-symmetry of this compound make it an attractive ligand for asymmetric catalysis. While the broader class of chiral 1,3-diamines has been successfully employed in various catalytic transformations, the specific applications of this compound are still an emerging area of research.
Future efforts will likely focus on the design and synthesis of novel chiral ligands derived from this compound. These ligands could be utilized in a wide range of metal-catalyzed reactions, including asymmetric hydrogenation, C-C bond-forming reactions, and C-N bond-forming reactions. The rigid cyclopentane (B165970) backbone is expected to impart a well-defined chiral environment around the metal center, leading to high levels of enantioselectivity.
Table 2: Potential Asymmetric Catalytic Applications for this compound-based Ligands
| Reaction Type | Metal Catalyst | Potential Substrates | Desired Products |
|---|---|---|---|
| Asymmetric Hydrogenation | Rhodium, Ruthenium, Iridium | Prochiral olefins, ketones | Chiral alkanes, alcohols |
| Asymmetric C-C Coupling | Palladium, Copper, Nickel | Aryl halides, organometallic reagents | Chiral biaryls, substituted alkanes |
| Asymmetric Henry Reaction | Copper, Zinc | Aldehydes, nitroalkanes | Chiral β-nitro alcohols |
The development of these new catalyst platforms will not only expand the synthetic utility of this compound but also provide access to a wider range of enantiomerically pure compounds for the pharmaceutical and fine chemical industries.
Exploration of New Therapeutic Avenues and Mechanistic Insights in Biological Systems
The cis-1,3-diamine motif is a key structural feature in numerous biologically active compounds, and derivatives of this compound are being actively investigated for their therapeutic potential. researchgate.net A particularly promising area of research is the development of this compound derivatives as inhibitors of cyclin-dependent kinase 9 (CDK9). nih.govmdpi.com
CDK9 is a crucial regulator of gene transcription, and its inhibition has emerged as a promising strategy for cancer therapy. nih.govresearchgate.net By blocking the activity of CDK9, cancer cells can be induced to undergo apoptosis (programmed cell death). nih.gov
Future research in this area will focus on several key aspects:
Lead Optimization: Synthesizing and screening a wider range of this compound derivatives to identify compounds with improved potency, selectivity, and pharmacokinetic properties.
Mechanism of Action Studies: Elucidating the precise molecular interactions between these inhibitors and CDK9 to guide the rational design of next-generation drugs.
Expansion to Other Therapeutic Areas: Investigating the potential of this compound derivatives for the treatment of other diseases where CDK9 dysregulation plays a role, such as viral infections and inflammatory disorders.
Table 3: Research Focus for Therapeutic Applications of this compound Derivatives
| Research Area | Objective | Methodologies | Potential Outcome |
|---|---|---|---|
| Lead Optimization | Improve potency and selectivity for CDK9 | Combinatorial chemistry, high-throughput screening | Identification of clinical candidates |
| Mechanistic Studies | Understand inhibitor-target interactions | X-ray crystallography, molecular modeling | Rational design of more effective inhibitors |
Innovations in Advanced Materials Utilizing this compound
The bifunctional nature of this compound makes it a valuable monomer for the synthesis of advanced materials, particularly polyurethanes and polyimides. rsc.orgmaastrichtuniversity.nl The incorporation of this rigid and chiral diamine into polymer backbones can lead to materials with unique and desirable properties, such as enhanced thermal stability, improved mechanical strength, and chirality-dependent recognition capabilities.
The sustainable synthesis of this compound from renewable resources further enhances its appeal as a building block for "green" polymers. rsc.orgrsc.orgmaastrichtuniversity.nl Future research will likely focus on:
Developing a broader range of polymers: Exploring the copolymerization of this compound with other bio-based monomers to create a diverse library of sustainable materials.
Investigating structure-property relationships: Systematically studying how the incorporation of the this compound unit influences the macroscopic properties of the resulting polymers.
Exploring novel applications: Targeting the use of these new materials in high-performance applications, such as biodegradable plastics, chiral separation membranes, and advanced coatings.
Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Methods for Comprehensive Understanding
A comprehensive understanding of the conformational and electronic properties of this compound is crucial for its rational application in catalysis, medicine, and materials science. Future research will increasingly rely on a synergistic approach that combines synthetic chemistry with advanced spectroscopic and computational techniques.
Conformational analysis of related cyclopentane systems has been successfully carried out using a combination of NMR spectroscopy, molecular dynamics (MD) simulations, and X-ray crystallography. rsc.org This approach allows for the detailed characterization of the molecule's three-dimensional structure and dynamic behavior in different environments.
By applying these synergistic methods to this compound and its derivatives, researchers can:
Predict and rationalize stereochemical outcomes in asymmetric catalysis.
Model ligand-receptor interactions to guide the design of more effective therapeutic agents.
Understand the relationship between molecular conformation and macroscopic properties in polymers and other materials.
This integrated approach will provide a deeper understanding of the fundamental properties of this compound, thereby accelerating the development of its future applications.
Q & A
Basic: What synthetic methodologies are commonly employed for preparing cis-cyclopentane-1,3-diamine, and how do reaction parameters influence diastereoselectivity?
Answer:
The synthesis of this compound derivatives often involves organophotoredox-catalyzed [3 + 2] cycloadditions, which leverage visible-light irradiation to drive diastereoselective bond formation . Key parameters include:
- Catalyst selection : Organophotoredox catalysts (e.g., eosin Y) enhance stereochemical control via radical intermediates.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring cis-configuration.
- Temperature : Low temperatures (<0°C) minimize thermal racemization.
For alternative routes, N-N bond cleavage of bicyclic hydrazines using transition-metal catalysts (e.g., Pd/C) provides access to cyclic cis-1,3-diamines with >95% diastereomeric excess .
Basic: What spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR resolve cis/trans stereochemistry via vicinal coupling constants ( ~3–5 Hz for cis) and axial/equatorial proton splitting patterns .
- X-ray Diffraction : Single-crystal X-ray analysis confirms spatial arrangement of amino groups, with typical N-C-C-N dihedral angles <30° for cis-isomers .
- High-Resolution Mass Spectrometry (HRMS) : Accurate mass measurements (<2 ppm error) validate molecular formulas, distinguishing regioisomers .
Basic: What thermodynamic properties are critical for predicting this compound’s stability in reaction environments?
Answer:
- pKa Values : The amino groups exhibit pKa ≈ 10.2 and pKa ≈ 8.7 (estimated from analogous cyclopentane-1,2-diamine derivatives), influencing protonation states in aqueous media .
- Solubility : Low solubility in nonpolar solvents (e.g., hexane) necessitates polar solvents (e.g., methanol) for reactions.
- Thermal Stability : Decomposition occurs >200°C, requiring inert atmospheres (N/Ar) for high-temperature reactions .
Advanced: How can researchers optimize diastereoselectivity in this compound synthesis using computational modeling?
Answer:
- Transition-State Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model steric and electronic effects to predict diastereomeric ratios .
- Gibbs Free Energy : Comparing Gibbs energies of cis vs. trans intermediates (e.g., cis-diols: ΔG ≈ -577.94 eH vs. trans: -577.93 eH) identifies kinetically favored pathways .
- Solvent Effects : COSMO-RS simulations optimize solvent choices by correlating polarity with transition-state stabilization .
Advanced: How should researchers address contradictions in reported pKa or reaction yield data for this compound?
Answer:
- Method Validation : Cross-reference pKa measurements using potentiometric titration (direct) vs. NMR-based methods (indirect), as discrepancies arise from solvent ionic strength .
- Yield Optimization : Replicate literature protocols (e.g., photoredox vs. hydrazine cleavage) under controlled conditions (moisture, O levels) to identify reproducibility barriers .
- Data Normalization : Report yields relative to internal standards (e.g., anthracene) to account for isolation losses .
Advanced: What strategies enable the application of this compound in RNA-binding studies?
Answer:
- Molecular Docking : MD simulations (e.g., AutoDock Vina) predict binding affinity to RNA grooves via H-bonding (N-H···O/P interactions) .
- Functionalization : Introduce fluorophores (e.g., dansyl chloride) at non-stereogenic positions to create probes for fluorescence anisotropy assays .
- Selectivity Screening : Compare binding constants () with trans-isomers using surface plasmon resonance (SPR) to confirm stereochemical specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
